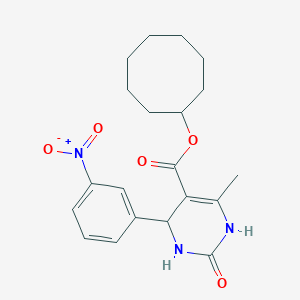![molecular formula C32H29NO9S3 B412800 TETRAMETHYL 5',5'-DIMETHYL-6'-(4-METHYLBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B412800.png)
TETRAMETHYL 5',5'-DIMETHYL-6'-(4-METHYLBENZOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Spiro Group: The spiro group is introduced via a cyclization reaction, often involving a thiol and a suitable electrophile.
Functionalization with Carboxylate Groups: The tetracarboxylate groups are typically introduced through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be essential for sustainable production.
化学反応の分析
Types of Reactions
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Materials Science: Its spiro structure and multiple functional groups make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
作用機序
The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonding and π-π stacking, with biological molecules.
類似化合物との比較
Similar Compounds
- Tetramethyl 5,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5,6-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2,3,4,5-tetracarboxylate
- Tetramethyl 5,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5,6-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2,3,4,5-tetracarboxylate
Uniqueness
Tetramethyl 5’,5’-dimethyl-6’-[(4-methylphenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. These features provide it with a high degree of chemical versatility, making it suitable for a wide range of applications in different scientific fields.
特性
分子式 |
C32H29NO9S3 |
|---|---|
分子量 |
667.8g/mol |
IUPAC名 |
tetramethyl 5',5'-dimethyl-6'-(4-methylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H29NO9S3/c1-16-12-14-17(15-13-16)26(34)33-19-11-9-8-10-18(19)20-25(31(33,2)3)43-22(28(36)40-5)21(27(35)39-4)32(20)44-23(29(37)41-6)24(45-32)30(38)42-7/h8-15H,1-7H3 |
InChIキー |
KBHKRUPTSBOTNA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-bisnitro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B412717.png)
![Pentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412718.png)
![Benzyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412722.png)
![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(phenyloxy)acetamide](/img/structure/B412724.png)

![N-[(4-bromophenyl)methyl]-N-(4-iodophenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B412726.png)








